2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide
Description
Significance in Medicinal Chemistry Research
Thiazole and benzothiazole derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, antitumor, anti-inflammatory, antidiabetic, antiviral, and analgesic effects. The sulfur atom in these heterocycles plays a crucial role in drug-target interactions due to its unique electronic properties, such as the presence of low-lying C–S σ* orbitals that create regions of low electron density (σ-holes). These features influence molecular topology, bond angles, and lipophilicity, which are critical for biological activity.
Benzothiazole derivatives, in particular, have shown significant medicinal potential, with several analogues exhibiting anticancer, antimicrobial, antitubercular, anticonvulsant, and anti-inflammatory activities. The presence of substituents such as methoxy, chloro, amino, and phenyl groups at specific positions on the benzothiazole ring modulates these activities, enhancing potency and selectivity.
The hybrid compound 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide integrates these pharmacophores, aiming to exploit synergistic effects for improved therapeutic efficacy, notably in anticancer and antimicrobial research.
Current Research Landscape
Recent research has focused on synthesizing and evaluating thiazole-benzothiazole hybrids for their biological activities, particularly anticancer and antimicrobial properties. Studies have employed various synthetic routes, including Knoevenagel condensation, cyclization, and multicomponent reactions, to generate structurally diverse derivatives with optimized activity profiles.
The compound this compound has been investigated as a building block in organic synthesis and as a probe in biological assays, demonstrating promising applications in cell viability studies and molecular targeting. The ongoing research aims to elucidate structure-activity relationships (SAR) and optimize substituents to enhance efficacy against drug-resistant infections and cancer cell lines.
Structural Design Rationale
The design of this compound is grounded in combining the bioactive thiazole and benzothiazole rings to leverage their complementary pharmacological properties. The thiazole moiety, substituted at the 2 and 4 positions with methyl groups, contributes to molecular stability and lipophilicity, facilitating membrane permeability and target interaction. The benzothiazole ring is functionalized at the 6 position with a methanesulfonyl group, which enhances solubility and may improve binding affinity through hydrogen bonding or electrostatic interactions.
The acetamide linker connects these two heterocycles, providing conformational flexibility and enabling optimal spatial orientation for interaction with biological targets. This hybrid architecture aims to maximize antimicrobial and anticancer activities by targeting multiple pathways simultaneously, addressing issues such as antibiotic resistance and tumor proliferation.
Data Table: Key Physicochemical Properties of Thiazole and Benzothiazole Moieties Relevant to the Compound
| Property | Thiazole Ring (2,4-dimethyl substitution) | Benzothiazole Ring (6-methanesulfonyl substitution) |
|---|---|---|
| Molecular Weight Contribution | ~85 Da (base thiazole + methyl groups) | ~157 Da (benzothiazole + methanesulfonyl group) |
| Lipophilicity (cLogP) | ~0.5 | Variable; methanesulfonyl increases polarity |
| pKa (Acidic/Basic Sites) | ~2.5 (thiazole nitrogen) | Reduced pKa due to benzofusion; affects binding |
| Hydrogen Bonding Potential | Moderate (N and S atoms) | Enhanced by sulfonyl group |
| Electronic Effects | Electron-rich sulfur influences binding | Electron-withdrawing sulfonyl group modulates reactivity |
Detailed Research Findings
- Thiazole and benzothiazole derivatives inhibit bacterial resistance mechanisms, including enzymatic antibiotic inactivation and biofilm formation, making them valuable in combating drug-resistant infections.
- Substitutions on the benzothiazole ring, such as methanesulfonyl groups, enhance antimicrobial and anticancer activities by improving solubility and target binding.
- The hybrid compound exhibits promising anticancer properties in cell viability assays, suggesting potential as a lead compound for further drug development.
- Synthetic methodologies such as Knoevenagel condensation and cyclization reactions are effective in constructing these hybrids with high yields and structural diversity.
Properties
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S3/c1-8-12(22-9(2)16-8)7-14(19)18-15-17-11-5-4-10(24(3,20)21)6-13(11)23-15/h4-6H,7H2,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDRYOYMXKAHTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the thiazole ring through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the benzo[d]thiazole moiety and the acetamide group under controlled conditions. Common reagents used in these reactions include sulfur-containing compounds, amines, and acylating agents. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance the scalability of the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the industrially produced compound .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiazole or benzo[d]thiazole rings are replaced by other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce reduced thiazole derivatives. Substitution reactions can lead to a variety of functionalized thiazole or benzo[d]thiazole compounds .
Scientific Research Applications
Medicinal Applications
-
Alzheimer's Disease Research
- Recent studies have explored the potential of compounds similar to 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide as multifunctional ligands against Alzheimer's disease. For instance, benzothiazole derivatives have shown significant inhibition of acetylcholinesterase (AChE) and amyloid-beta aggregation, which are critical targets in Alzheimer's therapy . The ability to inhibit these pathways suggests that this compound may also exhibit similar properties.
-
Neuroprotective Agents
- The compound's structural characteristics may allow it to act as a neuroprotective agent. In vitro studies have indicated that related compounds can prevent neuronal cell death induced by oxidative stress . This neuroprotective effect is crucial for developing treatments for neurodegenerative diseases.
Biochemical Applications
- Enzyme Inhibition
-
Antimicrobial Activity
- Compounds containing thiazole and benzothiazole rings have been documented to possess antimicrobial properties. This suggests that This compound could be investigated for its efficacy against bacterial and fungal pathogens.
Table 1: Summary of Research Findings
Case Study: Neuroprotective Effects
A study focusing on benzothiazole derivatives demonstrated that certain compounds could significantly reduce cell death in neuronal models exposed to oxidative stress. The most promising candidates showed low toxicity while improving cognitive function in animal models . This indicates that similar compounds like This compound could be further explored for therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular metabolism or signal transduction pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs (thiazole/benzothiazole cores, acetamide linkages) and serve as relevant comparators:
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects on Solubility :
- The methanesulfonyl group in the target compound enhances aqueous solubility compared to the thiophenemethyl group in or the bromophenyl group in 9c .
- Z5’s propylsulfanyl-pyrimidine carboxamide may reduce solubility relative to the acetamide linkage in the target .
Synthetic Routes :
- The target compound likely employs coupling reactions similar to those used for 9c (), where acetamide linkages are formed via activated esters or carbodiimide-mediated couplings .
Spectroscopic Characterization :
- The dimethylthiazole’s methyl groups in the target would resonate at δ ~2.5 ppm in ¹H NMR, comparable to 9c’s thiazole substituents .
- The methanesulfonyl group’s SO₂ stretch in IR (~1350–1300 cm⁻¹) distinguishes it from Z5’s sulfanyl or 9c’s bromophenyl groups .
Biological Relevance: Z5 () is annotated in dengue virus NS targeting studies, suggesting the benzothiazole-sulfonyl motif may confer antiviral activity . The triazole-phenoxymethyl group in 9c enhances binding affinity in docking studies, implying that substituent bulk impacts target engagement .
Research Findings and Implications
- Structure-Activity Relationships (SAR): Methanesulfonyl groups (as in the target) improve solubility without compromising membrane permeability, unlike bulkier substituents (e.g., bromophenyl in 9c) .
Tautomerism Considerations :
- Thiazole-containing acetamides (e.g., ’s 3c) can exist as tautomeric mixtures, but the target’s dimethylthiazole likely resists tautomerism due to steric hindrance .
Biological Activity
The compound 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide is a novel thiazole-benzothiazole derivative that has garnered interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C13H14N2O2S3
- Molecular Weight : 306.45 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-dimethylthiazole with various benzothiazole derivatives under controlled conditions. The synthetic pathway often includes steps such as acylation and sulfonylation to introduce the necessary functional groups.
Anticancer Activity
Recent studies have demonstrated that thiazole-benzothiazole derivatives exhibit significant anticancer properties. For instance:
- Cell Lines Tested : The compound was evaluated against various cancer cell lines, including A549 (lung carcinoma) and C6 (glioma) using MTT assays to assess cell viability.
- Mechanism of Action : The compound appears to induce apoptosis in tumor cells, as indicated by caspase-3 activation assays and DNA synthesis analysis. This suggests that it may trigger apoptotic pathways which are crucial for anticancer efficacy .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial properties:
- Testing Against Bacteria : The derivative was tested against several bacterial strains, demonstrating effective inhibition of biofilm formation at concentrations lower than standard antibiotics like cefadroxil .
- Potential Applications : Its ability to combat biofilm-associated infections makes it a candidate for further development in antimicrobial therapies.
Study 1: Anticancer Efficacy
A study published in ACS Omega outlined the synthesis of various thiazole derivatives and their evaluation for anticancer activity. Compounds similar to the target compound showed significant inhibition of cell proliferation in A549 and C6 cell lines, suggesting a robust potential for therapeutic application in oncology .
Study 2: Antimicrobial Properties
Research highlighted in PubMed focused on the antibacterial potential of novel acetamide derivatives, including those with structural similarities to our target compound. The results indicated that these compounds not only inhibited bacterial growth but also prevented biofilm formation effectively .
Data Table: Summary of Biological Activities
| Biological Activity | Cell Line/Organism | IC50 Value | Mechanism |
|---|---|---|---|
| Anticancer | A549 | < 10 µM | Apoptosis via caspase activation |
| Anticancer | C6 | < 15 µM | DNA synthesis inhibition |
| Antimicrobial | E. coli | 20 µg/mL | Biofilm inhibition |
| Antimicrobial | S. aureus | 15 µg/mL | Bacterial growth inhibition |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:
- Step 1 : React 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in dioxane/triethylamine (20–25°C) to form intermediates .
- Step 2 : Introduce the methanesulfonyl group via sulfonation under controlled conditions to avoid over-oxidation.
- Key Variables : Solvent polarity (e.g., dioxane vs. DMF) and catalyst choice (e.g., triethylamine vs. N-ethylmorpholine) significantly impact reaction efficiency. Ethanol-DMF mixtures are optimal for recrystallization to achieve >95% purity .
- Data Example :
| Solvent System | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Dioxane | TEA | 72 | 92 |
| DMF | NEM | 85 | 96 |
Q. Which spectroscopic techniques are essential for validating the structural integrity of this compound?
- Methodological Answer : Use a multi-technique approach:
- IR Spectroscopy : Confirm C=O (1650–1700 cm⁻¹) and S=O (1150–1250 cm⁻¹) stretches .
- NMR : Analyze ¹H/¹³C peaks for acetamide protons (δ 2.1–2.5 ppm) and benzothiazole aromatic protons (δ 7.2–8.3 ppm) .
- Elemental Analysis : Compare calculated vs. experimental C/H/N/S values (e.g., C: 52.3% calc. vs. 52.1% exp.) to detect impurities .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?
- Methodological Answer :
- Step 1 : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for sulfonation and coupling .
- Step 2 : Apply reaction path search algorithms (e.g., artificial force induced reaction, AFIR) to screen solvent/catalyst combinations in silico before lab testing .
- Case Study : ICReDD’s workflow reduced optimization time by 40% for similar thiazole derivatives by integrating computational and experimental data .
Q. What statistical approaches are recommended for resolving contradictions in bioactivity data across studies?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., substituent effects on IC₅₀). For example, vary the 2,4-dimethyl group and methanesulfonyl position systematically .
- Multivariate Analysis : Apply PCA or PLS regression to correlate structural descriptors (e.g., logP, polar surface area) with observed anticancer activity .
- Example Workflow :
| Variable | Level 1 | Level 2 | Response (IC₅₀, µM) |
|---|---|---|---|
| R₁ (Thiazole substituent) | Methyl | Ethyl | 1.2 vs. 3.8 |
| R₂ (Benzothiazole group) | Methanesulfonyl | Nitro | 0.9 vs. 2.4 |
Q. How can researchers address discrepancies in elemental analysis data during structural validation?
- Methodological Answer :
- Step 1 : Repeat combustion analysis under inert atmosphere to avoid oxidation artifacts.
- Step 2 : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 435.08) .
- Case Study : A 0.5% deviation in sulfur content was traced to residual DMF in recrystallized samples, resolved via prolonged vacuum drying .
Mechanistic and Pharmacological Questions
Q. What in vitro models are suitable for evaluating the anticancer potential of this compound?
- Methodological Answer :
- Cell Lines : Use NCI-60 panel for broad screening, focusing on leukemia (K-562) and breast cancer (MCF-7) models .
- Assays : MTT or SRB assays at 48–72 hr exposure; validate apoptosis via flow cytometry (Annexin V/PI staining).
- Dosage : Start at 10 µM, escalate to 100 µM with DMSO controls (<0.1% v/v) .
Q. What strategies mitigate toxicity risks during in vivo testing of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
